1,4-DImethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate
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Overview
Description
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate is a chemical compound with the molecular formula C12H21BO6. It is a boronic ester derivative, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
In terms of pharmacokinetics, boronic esters are often used in drug design due to their unique properties. They are generally stable under physiological conditions, but can undergo transformations in the presence of certain biological targets, potentially leading to active drug molecules .
The result of the action of a boronic ester would again depend on the specific compound it is a part of. In a pharmaceutical context, the intended result is usually the modulation of a biological target, leading to a therapeutic effect .
The action environment of boronic esters can be influenced by various factors. For instance, the presence of certain biological molecules can catalyze the transformation of the boronic ester into an active compound. Additionally, factors such as pH and temperature can influence the stability and reactivity of the boronic ester .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate typically involves the reaction of 1,4-dimethyl butanedioate with tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases such as potassium carbonate are typically employed in Suzuki coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the creation of boron-based drugs for cancer therapy.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but contains a phenyl group instead of the butanedioate moiety.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with a phenyl group.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without additional functional groups.
Uniqueness
1,4-Dimethyl 2-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate is unique due to its specific structure, which combines the stability of the boronic ester with the reactivity of the butanedioate moiety. This combination makes it particularly useful in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
dimethyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO6/c1-12(2)13(3,4)20-14(19-12)8-9(11(16)18-6)7-10(15)17-5/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOXOYYWJNKKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC(CC(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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